molecular formula C22H14Br2N2O2 B5143561 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid

Cat. No.: B5143561
M. Wt: 498.2 g/mol
InChI Key: FSYMCIOQZZRFBL-UHFFFAOYSA-N
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Description

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is a complex organic compound featuring an imidazole ring substituted with bromophenyl groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions

    Imidazole Core Formation: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Bromophenyl Substitution: The bromophenyl groups are introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

    Benzoic Acid Attachment:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromophenyl groups to phenyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Phenyl-substituted imidazole derivatives.

    Substitution: Azide or amine-substituted derivatives.

Scientific Research Applications

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl groups can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]benzoic acid
  • 4-[4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl]benzoic acid
  • 4-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]benzoic acid

Uniqueness

Compared to its analogs, 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance halogen bonding interactions and potentially improve the compound’s efficacy in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br2N2O2/c23-17-9-5-13(6-10-17)19-20(14-7-11-18(24)12-8-14)26-21(25-19)15-1-3-16(4-2-15)22(27)28/h1-12H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYMCIOQZZRFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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